

Commercial Suppliers and Technical Guide for 4-Amino-N-cyclopropylbenzamide

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Compound of Interest

Compound Name: 4-Amino-N-cyclopropylbenzamide

Cat. No.: B1345124

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, synthesis, and analysis of **4-Amino-N-cyclopropylbenzamide** (CAS No. 38681-77-5), a key building block in pharmaceutical research and development.

Commercial Availability

A number of commercial suppliers offer **4-Amino-N-cyclopropylbenzamide**. While availability and pricing are subject to change, the following table summarizes key information from several vendors. Researchers are advised to contact the suppliers directly for the most current data and to request certificates of analysis.

Supplier	Purity	Available Quantities	Price (USD)	Lead Time
BLD Pharm	Data not readily available	Contact for details	Contact for details	Contact for details
P&S Chemicals	Data not readily available	Contact for details	Contact for details	Contact for details
Angene	95%	250mg	Contact for details	In stock
ChemExpress	>98%	1g, 5g, 10g, 25g	\$170 (1g), \$511 (5g), \$916 (10g), \$1373 (25g)	Contact for details
2A Biotech	>96%	Contact for details	Contact for details	Contact for details
abcr GmbH	Data not readily available	Contact for details	Contact for details	Contact for details

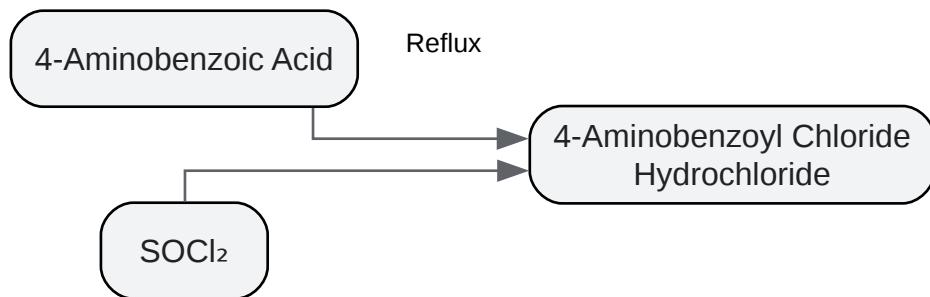
Synthesis of 4-Amino-N-cyclopropylbenzamide

The synthesis of **4-Amino-N-cyclopropylbenzamide** is typically achieved through a two-step process involving the activation of 4-aminobenzoic acid followed by amidation with cyclopropylamine.

Step 1: Synthesis of 4-Aminobenzoyl Chloride Hydrochloride

A common method for the synthesis of the acyl chloride intermediate is the reaction of 4-aminobenzoic acid with thionyl chloride.[\[1\]](#)[\[2\]](#)

Reaction:



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Caption: Synthesis of 4-Aminobenzoyl Chloride Hydrochloride.

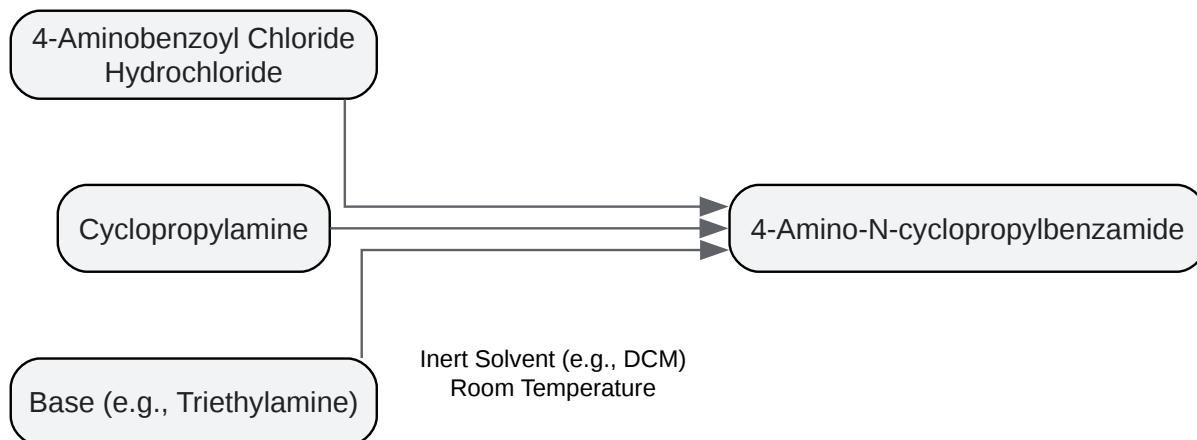
Experimental Protocol:

- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-aminobenzoic acid (1.0 g, 7.29 mmol).
- In a fume hood, carefully add thionyl chloride (10 mL) to the flask.
- Heat the reaction mixture to reflux and maintain for 16 hours.
- After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to yield 4-aminobenzoyl chloride hydrochloride as a solid.[\[2\]](#)

Step 2: Synthesis of 4-Amino-N-cyclopropylbenzamide

The crude 4-aminobenzoyl chloride hydrochloride is then reacted with cyclopropylamine to form the final product.

Reaction:



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Caption: Synthesis of **4-Amino-N-cyclopropylbenzamide**.

Experimental Protocol:

- Dissolve the crude 4-aminobenzoyl chloride hydrochloride (1.13 g, assumed quantitative yield from Step 1) in an inert solvent such as dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
- Cool the solution in an ice bath.
- In a separate flask, dissolve cyclopropylamine (0.52 g, 9.11 mmol) and a non-nucleophilic base such as triethylamine (1.5 eq) in DCM.
- Add the cyclopropylamine solution dropwise to the cooled acyl chloride solution with vigorous stirring.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

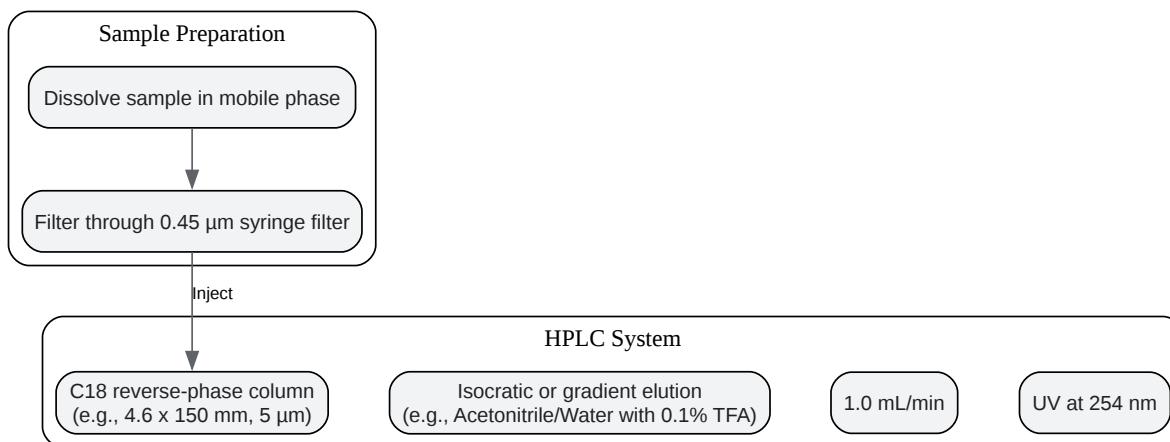
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **4-Amino-N-cyclopropylbenzamide**.

Analytical Characterization

The identity and purity of the synthesized **4-Amino-N-cyclopropylbenzamide** should be confirmed by standard analytical techniques.

High-Performance Liquid Chromatography (HPLC) Analysis

A representative HPLC method for purity determination is outlined below.



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Caption: HPLC Analysis Workflow.

Experimental Protocol:

- Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

- Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) is a common starting point. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

Spectroscopic Data

The following are expected spectroscopic data for **4-Amino-N-cyclopropylbenzamide**.

^1H NMR (Proton Nuclear Magnetic Resonance):

- Aromatic protons: Two doublets in the range of δ 6.5-7.8 ppm, corresponding to the protons on the benzene ring.
- Amine protons (NH₂): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
- Amide proton (NH): A doublet or broad signal coupled to the cyclopropyl methine proton.
- Cyclopropyl methine proton (CH): A multiplet.
- Cyclopropyl methylene protons (CH₂): Two multiplets.

^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance):

- Carbonyl carbon (C=O): A signal around δ 165-170 ppm.
- Aromatic carbons: Four signals in the aromatic region (δ 110-150 ppm).
- Cyclopropyl methine carbon (CH): A signal in the aliphatic region.

- Cyclopropyl methylene carbons (CH₂): A signal in the aliphatic region.

Mass Spectrometry (MS):

- Expected [M+H]⁺: m/z = 177.1028 (for C₁₀H₁₃N₂O⁺). High-resolution mass spectrometry should be used to confirm the elemental composition.

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References

- 1. Buy 4-Aminobenzoyl chloride | 16106-38-0 [smolecule.com]
- 2. Synthesis routes of 4-Aminobenzoyl chloride [benchchem.com]
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